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Compound of Interest

Compound Name: Picol45

Cat. No.: B8069070

An in-depth guide to the mechanism of action of Pico145, a potent and selective inhibitor of
TRPC1/4/5 channels, designed for researchers and drug development professionals.

Executive Summary

Pico145, also known as HC-608, is a xanthine-derivative small molecule that has emerged as
a powerful pharmacological tool for studying Transient Receptor Potential Canonical (TRPC)
channels.[1][2] It is a highly potent and selective inhibitor of the TRPC1/4/5 subfamily of cation
channels, which are implicated in a variety of physiological and pathophysiological processes,
including anxiety, pain, and cardiac remodeling.[3][4][5] Pico145 exhibits picomolar efficacy
and distinguishes between different homo- and heteromeric compositions of TRPC1, TRPC4,
and TRPC5 subunits.[6][7] Its mechanism involves direct channel inhibition by binding to a
conserved lipid-binding site, thereby preventing ion influx.[2][3][8] This document provides a
comprehensive overview of the mechanism of action of Picol45, supported by quantitative
data, detailed experimental protocols, and visual diagrams of its molecular interactions and
experimental applications.

Core Mechanism of Action

Pico145 functions as a direct, potent, and subtype-selective antagonist of TRPC1/4/5
channels.[6] Its mechanism does not rely on interfering with intracellular signaling cascades but
rather on a direct interaction with the channel protein itself.[3]

2.1 Molecular Target and Binding Site
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The primary molecular targets of Pico145 are the cation channels formed by TRPC1, TRPC4,
and TRPCS5 proteins.[1] These proteins assemble into tetramers to form functional channels,
which can be homomeric (e.g., TRPC4 or TRPC5) or heteromeric (e.g., TRPC1/4 or TRPC1/5).

[51(€]

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into the
binding site of Pico145.[2][8] The key findings are:

o Conserved Lipid Binding Site: Pico145 binds to a conserved lipid-binding site located
between two adjacent TRPC5 subunits within the tetrameric channel complex.[2][8]

» Displacement of Phospholipid: In its apo (unbound) state, this pocket is occupied by a
phospholipid molecule. Pico145 displaces this bound lipid to occupy the site.[2][8]

o Extracellular Accessibility: The binding site is accessible from the extracellular side of the
membrane or via the external leaflet of the lipid bilayer. This is supported by excised outside-
out patch-clamp experiments which show that Pico145 can inhibit channel activity when
applied to the outer membrane surface.[3]

2.2 Inhibition of Channel Gating

By occupying this critical site, Pico145 stabilizes the channel in a closed or non-conducting
conformation, thereby inhibiting the influx of cations (primarily Ca2* and Na*) that is normally
mediated by these channels upon activation.[3][4] The inhibition is potent against channels
activated by various stimuli, including the powerful synthetic activator (-)-Englerin A and the
physiological agonist Sphingosine-1-Phosphate (S1P).[3][7]

The potency of Pico145 is dependent on the concentration of the channel activator, suggesting
a competitive or allosteric mode of antagonism where Pico145 and the activator have opposing
effects on the channel's conformational state.[2][3] The mild voltage-dependence of the block
indicates that Pico145 does not act as a simple pore blocker deep within the ion conduction
pathway.[3]

Caption: Pico145 signaling pathway.

Quantitative Data: Potency and Selectivity
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Pico145 is notable for its picomolar potency, which varies depending on the specific subunit
composition of the TRPC channel. It is most potent against heteromeric TRPC4-TRPC1
channels and least potent against homomeric TRPC5 channels.[5][6]

Table 1: Inhibitory Potency (ICso) of Pico145 on TRPC1/4/5 Channels

Channel Subtype Activation Method ICs0 Value (pM) Reference(s)
Homomeric

Channels

TRPC4 (-)-Englerin A 349 [31[7]

TRPC5 (-)-Englerin A 1300 [31[6]1[7]

Heteromeric Channels

TRPC4-TRPC1

(-)-Englerin A 33 [2][6]
Concatemer
TRPC5-TRPC1 ]

(-)-Englerin A 199 [2][3]1[7]
Concatemer
TRPC4-TRPC1 Sphingosine-1- 1 7]
Concatemer Phosphate (S1P)
Endogenous
Channels
TRPC1:C4 (A498 ]

(-)-Englerin A 49 [3]
cells)
Electrophysiology

| Whole-Cell Current | (-)-Englerin A | 42 |[5][6] |

Table 2: Selectivity Profile of Pico145
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Concentration

Channel | Target T Effect Observed Reference(s)
TRPC3 100 nM No effect [31[61[7]
TRPC6 100 nM No effect [316]1[7]
TRPV1 100 nM No effect [31[6]1[7]
TRPV4 100 nM No effect [316]1[7]
TRPAL 100 nM No effect [31[6]1[7]
TRPM2 100 nM No effect [3161[7]
TRPMS8 100 nM No effect [3161[7]
| Orail (SOCE) | 100 nM | No effect |[3][6][7] |
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Caption: Selectivity profile of Pico145.
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Experimental Protocols

The characterization of Pico145 has been achieved through several key experimental
techniques.

4.1 Intracellular Ca2* Measurement Assay

This assay is used to measure the effect of Picol45 on Caz* influx through TRPC channels in
a population of cells.

o Cell Preparation:

o Seed cells (e.g., HEK293 cells overexpressing a specific TRPC channel) at ~90%
confluence in 96-well clear-bottomed, black-walled plates coated with poly-D-lysine.[7]

o Incubate for 24 hours prior to the experiment.[7]
e Dye Loading:

o Prepare a loading buffer consisting of Standard Bath Solution (SBS) supplemented with 2
MM Fura-2-AM and 0.01% Pluronic F-127. SBS composition: 135 mM NaCl, 5 mM KClI, 1.2
mM MgClz, 1.5 mM CaClz, 8 mM glucose, and 10 mM HEPES, with pH adjusted to 7.4
using NaOH.[7]

o Remove cell culture medium and incubate the cells with the loading buffer for 60 minutes
at 37°C.[7]

e Compound Incubation and Measurement:

o

Wash the cells twice with SBS to remove extracellular Fura-2-AM.[7]

o Add SBS containing the desired concentration of Pico145 (or vehicle control) and
incubate for 30 minutes.[7]

o Place the plate in a fluorescence plate reader.

o Record the ratio of Fura-2 fluorescence emission at 510 nm following excitation at 340 nm
and 380 nm.
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o Establish a baseline reading, then add a channel activator (e.g., (-)-Englerin A) and
continue recording to measure the change in intracellular Ca2* concentration.

Seed cells in
96-well plate

Incubate 24h

Load with Fura-2 AM
(2 hour at 37°C)

Wash cells twice
with SBS

Incubate with Pico145
(30 minutes)

Measure baseline
fluorescence (340/380nm)

Add channel activator
(e.g., Englerin A)

[ Record Ca2* influx ]

Click to download full resolution via product page

Caption: Experimental workflow for Ca2* measurement.
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4.2 Electrophysiology (Patch-Clamp)

Patch-clamp techniques allow for the direct measurement of ion currents through single or
multiple channels in a cell membrane, providing high-resolution data on channel inhibition.

e Whole-Cell Configuration:
o Prepare isolated cells (e.g., from culture or freshly dissociated tissue).[10]
o Use a glass micropipette to form a high-resistance (>1 GQ) seal with the cell membrane.

o Apply suction to rupture the membrane patch, gaining electrical access to the entire cell
("whole-cell* mode).

o Voltage-clamp the cell at a holding potential (e.g., -60 mV).
o Apply a channel activator via the extracellular solution to elicit an inward current.

o Perfuse the cell with a solution containing Pico145 to measure the degree and kinetics of
current inhibition. The ICso can be determined by applying a range of Pico145
concentrations.[5]

e Excised Outside-Out Patch:

o After achieving a whole-cell configuration, slowly retract the pipette to pull a small patch of
membrane away from the cell. The extracellular surface of this membrane patch will face
outwards into the bath solution.

o This configuration is ideal for testing compounds that act on the extracellular side of the
channel, as it isolates the channel from intracellular factors.[3]

o Apply agonists and Pico145 directly to the patch to confirm a direct effect on the channel.

[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37857250/
https://www.benchchem.com/product/b8069070?utm_src=pdf-body
https://www.benchchem.com/product/b8069070?utm_src=pdf-body
https://www.researchgate.net/publication/326260816_Characterization_of_a_Novel_TRPC145_Channel_Blocker_Pico145
https://www.mdpi.com/2073-4409/7/6/52
https://www.benchchem.com/product/b8069070?utm_src=pdf-body
https://www.mdpi.com/2073-4409/7/6/52
https://www.benchchem.com/product/b8069070?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

. mdpi.com [mdpi.com]

. Pico145 - powerful new tool for TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. medchemexpress.com [medchemexpress.com]

. researchgate.net [researchgate.net]

°
(] [e0] ~ (o)) )] EaN w N -

. tandfonline.com [tandfonline.com]

e 10. Picol45 inhibits TRPC4-mediated mICAT and postprandial small intestinal motility -
PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [What is the mechanism of action of Pico1457?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8069070#what-is-the-mechanism-of-action-of-
picol45]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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